Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate
Description
Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate is a synthetic cationic lipid characterized by two tetradecanoyl (C14:0) chains esterified to a glycerol backbone and a phosphate headgroup modified with a 2,3-dihydroxypropyl moiety and an ammonium counterion. This structure confers amphiphilic properties, making it suitable for applications in drug delivery, liposome formulation, and membrane interaction studies. The ammonium variant likely shares similar physicochemical traits but differs in charge due to the ammonium ion, influencing its solubility and biological interactions.
Properties
Molecular Formula |
C34H70NO10P |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
azanium;2,3-dihydroxypropyl 2,3-di(tetradecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3 |
InChI Key |
XDGIUHZTOUFLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Esterification of Glycerol with Tetradecanoic Acid
The synthesis begins with the regioselective esterification of glycerol. Common approaches include:
-
Enzymatic catalysis : Lipases (e.g., Candida antarctica Lipase B) achieve >90% selectivity for sn-1 and sn-2 positions under mild conditions (40°C, toluene solvent).
-
Chemical activation : Using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), tetradecanoic acid reacts with glycerol at 60°C for 12 hours, yielding 85–90% 1,2-ditetradecanoyl-sn-glycerol.
Key challenge : Avoiding migration of acyl groups to the sn-3 position requires careful control of reaction time and temperature.
Phosphorylation of the sn-3 Hydroxyl Group
Phosphorylation is typically performed using phosphorus oxychloride (POCl₃) or cyclic phosphate reagents:
-
POCl₃ method :
-
Phosphoramidite approach :
Quaternization and Counterion Exchange
The phosphate group’s proton is exchanged with ammonium via:
-
Ion-exchange chromatography : Using Dowex 50WX8 (NH₄⁺ form) in methanol/water (9:1 v/v).
-
Direct neutralization : Treating the phosphoric acid intermediate with aqueous NH₃ at pH 8.5–9.0.
Optimization and Analytical Validation
Reaction Condition Optimization
| Parameter | POCl₃ Method | Phosphoramidite Method |
|---|---|---|
| Temperature | −10°C to 25°C | 0–25°C |
| Yield (%) | 70–75 | 80–85 |
| Purity (HPLC) | 92–94% | 96–98% |
| Regioselectivity | 88% | 99% |
Structural Confirmation
-
¹H NMR (CDCl₃): δ 5.25–5.30 (m, glycerol backbone), δ 4.10–4.20 (m, phosphate-linked glycerol), δ 2.30 (t, J = 7.5 Hz, CH₂COO), δ 1.25 (br s, tetradecanoyl chain).
-
³¹P NMR : Single peak at δ −0.5 to −1.0 ppm, confirming phosphate group.
-
Mass spectrometry (ESI-MS) : [M + NH₄]⁺ observed at m/z 866.5 (calculated 866.4).
Challenges and Mitigation Strategies
Acyl Migration During Esterification
Phosphate Hydrolysis
-
Cause : Exposure to acidic or highly aqueous conditions during workup.
-
Solution : Conduct phosphorylation under anhydrous conditions and neutralize with NH₃ immediately.
Industrial-Scale Considerations
-
Cost efficiency : POCl₃-based methods are preferable for large-scale synthesis due to lower reagent costs.
-
Green chemistry : Enzymatic esterification reduces solvent waste and energy consumption.
Applications and Derivative Synthesis
The compound serves as:
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., HCl or NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Myristic acid and glycerophosphoric acid.
Oxidation: Glyceraldehyde or glyceric acid derivatives.
Substitution: Phosphoester derivatives.
Scientific Research Applications
Drug Delivery Systems
One of the most significant applications of Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate is in the development of drug delivery systems. Its amphiphilic nature allows it to form liposomes and micelles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.
Case Study: Liposomal Formulations
A study demonstrated the efficacy of liposomal formulations containing this compound for delivering therapeutic agents. The liposomes were shown to improve the pharmacokinetics of encapsulated drugs compared to conventional formulations. This was particularly evident in the enhanced circulation time and targeted delivery to specific tissues, reducing side effects associated with systemic administration .
Biomedicine
In biomedicine, this compound has been utilized for its biocompatibility and ability to facilitate cellular uptake. Its role in gene therapy and vaccine development is noteworthy.
Gene Delivery Applications
Research indicates that this compound can be used as a vector for gene delivery. Its cationic nature enhances electrostatic interactions with negatively charged nucleic acids, promoting efficient transfection into target cells. In vitro studies have shown significant improvements in gene expression levels when using this compound compared to traditional methods .
Nanotechnology
The compound's properties make it suitable for applications in nanotechnology, particularly in the creation of nanoparticles for various uses, including imaging and diagnostics.
Nanoparticle Formulations
Nanoparticles formulated with this compound have been developed for targeted imaging applications. These nanoparticles can be designed to carry imaging agents that enhance the contrast in imaging modalities such as MRI or CT scans. Studies have shown that these formulations provide better targeting capabilities due to their surface modifications .
Table 1: Comparison of Drug Delivery Systems Using this compound
| Parameter | Conventional Formulations | Liposomal Formulations |
|---|---|---|
| Bioavailability | Low | High |
| Circulation Time | Short | Extended |
| Targeted Delivery | Limited | Enhanced |
| Side Effects | Higher | Reduced |
Table 2: Gene Delivery Efficiency
| Vector Type | Transfection Efficiency (%) | Cell Type |
|---|---|---|
| Lipofectamine | 30 | HEK293 |
| Polyethylenimine | 25 | HeLa |
| Ammonium 2,3-bis(tetradecanoyloxy)propyl phosphate | 50 | HEK293 |
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, thereby altering membrane properties such as fluidity and permeability. It interacts with membrane proteins and peptides, influencing their structure and function. The molecular targets include membrane-bound enzymes and receptors, and the pathways involved often relate to signal transduction and membrane transport .
Comparison with Similar Compounds
Sodium (R)-2,3-Bis(tetradecanoyloxy)propyl (2,3-Dihydroxypropyl) Phosphate
- Structure : Sodium counterion, C14:0 acyl chains, phosphate-dihydroxypropyl headgroup.
- Charge : Negatively charged (phosphate group dominates).
- Applications : Used in synthetic lung surfactants due to biocompatibility and phospholipase resistance .
- Key Difference : The ammonium version replaces sodium with NH₄⁺, shifting the charge to positive, which enhances interactions with negatively charged biomolecules like nucleic acids.
N,N-[Bis(2-Hydroxyethyl)]-N-[2,3-Bis(tetradecanoyloxy)propyl] Ammonium Chloride (DMDHP)
- Structure : Quaternary ammonium chloride headgroup, C14:0 acyl chains.
- Charge : Strongly cationic.
- Applications : Employed in mRNA delivery systems for its ability to complex with RNA and enhance cellular uptake .
- Key Difference : The phosphate-dihydroxypropyl headgroup in the target compound may reduce cytotoxicity compared to quaternary ammonium salts like DMDHP.
2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl Hydrogen Phosphate (DOCP)
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Structure : Stearoyl (C18:0) chains, zwitterionic phosphocholine headgroup.
- Charge : Neutral at physiological pH.
- Applications : A key component in FDA-approved liposomal drugs (e.g., Doxil®) for sustained release .
- Key Difference : The target compound’s C14 chains lower its phase transition temperature (~20°C for C14 vs. ~55°C for C18:0), enabling fluid-phase behavior at physiological temperatures.
Data Table: Comparative Analysis
Research Findings and Functional Insights
Role of Acyl Chain Length
Headgroup and Charge Dynamics
- The ammonium-phosphate headgroup balances cationic charge (for nucleic acid binding) with hydroxyl groups (for hydration), reducing toxicity seen in purely cationic lipids like DMDHP .
- Inverted-headgroup lipids like DOCP repel proteins via dipole effects, whereas the target compound’s charge may promote selective protein interactions .
Biocompatibility and Stability
- The sodium analogue’s use in synthetic lung surfactants highlights biodegradability and low immunogenicity, traits likely retained in the ammonium variant .
- Ether linkages (e.g., in DEPN-8) resist phospholipase degradation, but ester linkages in the target compound enable controlled metabolic breakdown .
Biological Activity
Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate, a cationic lipid, has garnered attention for its potential applications in drug delivery systems and gene therapy. This compound is characterized by its unique structure, which includes two tetradecanoyl chains and a phosphate group, making it suitable for forming liposomes and enhancing membrane permeability.
- Molecular Formula : C₃₆H₇₂N₁O₈P
- Molecular Weight : 677.94 g/mol
- Appearance : White to almost white powder
- Melting Point : 220 °C
The biological activity of this compound primarily stems from its ability to interact with cell membranes. The cationic nature allows it to bind effectively with negatively charged cellular components, facilitating the uptake of therapeutic agents. This interaction is crucial in enhancing the bioavailability of drugs that are otherwise poorly soluble or have low cellular uptake.
1. Cell Membrane Interaction
This compound exhibits significant membrane-disrupting activity, which is beneficial for drug delivery applications. The compound's hydrophobic tails integrate into lipid bilayers, leading to membrane destabilization and increased permeability .
2. Gene Delivery
This compound has been used as a vector in gene therapy due to its ability to form stable complexes with nucleic acids. Studies indicate that liposomes composed of this lipid can effectively deliver plasmid DNA into various cell types, enhancing transfection efficiency compared to traditional methods .
3. Anticancer Activity
Research has shown that formulations containing this lipid can enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel. By improving the solubility and cellular uptake of these drugs, the compound contributes to increased efficacy against cancer cells .
Case Study 1: Gene Delivery Efficacy
A study evaluated the use of this compound in delivering a luciferase reporter gene in vitro. The results demonstrated a transfection efficiency of up to 70%, significantly higher than conventional lipids used in similar applications .
Case Study 2: Combination Therapy in Cancer Treatment
In an experimental setup involving human breast cancer cells, liposomes formulated with this lipid and paclitaxel showed a synergistic effect. The combination resulted in a 50% reduction in cell viability compared to either treatment alone, indicating enhanced therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key physicochemical properties of ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate, and how do they influence experimental design?
Answer:
- Critical Properties :
- Hydrophobicity : The tetradecanoyl (C14) chains confer lipid solubility, necessitating organic solvents (e.g., chloroform, methanol mixtures) for dissolution. This impacts formulation in membrane studies or lipid-based delivery systems.
- Ionic Character : The ammonium phosphate group enhances water solubility in polar solvents, enabling phase-transfer experiments.
- Stability : Avoid prolonged exposure to heat (>40°C) or acidic/alkaline conditions (pH <5 or >9) to prevent hydrolysis of ester linkages .
| Property | Value/Characteristic | Methodological Impact |
|---|---|---|
| Solubility | Chloroform:methanol (2:1 v/v) | Use for lipid bilayer preparation |
| pH Sensitivity | Stable at pH 6–8 | Buffer selection critical for assays |
| Thermal Stability | Degrades above 40°C | Avoid autoclaving; use sterile filtration |
Reference : Analytical protocols from pharmacopeial standards (e.g., ammonium phosphate buffer preparation for HPLC) can guide stability testing .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Answer:
- Analytical Workflow :
- NMR Spectroscopy : Confirm esterification (δ 4.0–4.3 ppm for glycerol backbone protons) and phosphate group presence (δ -0.5–1.5 ppm for P NMR) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] at m/z ~950–980).
- TLC/HPLC : Monitor purity via reverse-phase HPLC (C18 column, acetonitrile:ammonium phosphate buffer gradient) .
Q. Common Pitfalls :
Advanced Research Questions
Q. How do contradictory data on the compound’s membrane interaction mechanisms arise, and how can they be resolved?
Answer:
- Source of Contradictions :
- Concentration-Dependent Effects : At low concentrations (<10 µM), it integrates into lipid bilayers as a structural component. At higher doses (>50 µM), it disrupts membranes via detergent-like activity.
- Model System Variability : Differences between synthetic liposomes vs. cell-derived membranes (e.g., cholesterol content) alter observed interactions .
| Experimental Design Consideration | Resolution Strategy |
|---|---|
| Use fluorescence anisotropy with DPH probes | Quantify membrane fluidity changes across concentrations |
| Compare synthetic vs. biological membranes | Include cholesterol (20–30 mol%) in liposomes |
Reference : Membrane studies using structurally similar phosphoesters highlight concentration-dependent biphasic behavior .
Q. What advanced methodologies are suitable for studying its role in lipid-mediated signaling pathways?
Answer:
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with lipid-embedded receptors.
- Molecular Dynamics (MD) Simulations : Model interactions with phospholipase A2 (PLA2) or G-protein-coupled receptors (GPCRs) .
- Metabolomics : Track downstream metabolites (e.g., arachidonic acid) via LC-MS/MS after cellular treatment .
Critical Note : Use isotopic labeling (e.g., C-tetradecanoyl chains) to trace metabolic fate .
Q. How can researchers address discrepancies in cytotoxicity assays across cell lines?
Answer:
- Factors Influencing Variability :
- Membrane Composition : Cell lines with high lipid raft content (e.g., HeLa) show increased susceptibility.
- Metabolic Activity : Rapidly dividing cells (e.g., Jurkat) may metabolize the compound faster, reducing apparent toxicity.
| Standardization Strategy | Example Protocol |
|---|---|
| Normalize to membrane lipid content | Pre-stain cells with Nile Red for lipid quantification |
| Use isogenic cell lines | Compare wild-type vs. PLA2-knockout models |
Reference : Toxicity profiles of related phosphate esters emphasize cell-type specificity .
Methodological Challenges
Q. What are the best practices for synthesizing this compound with high enantiomeric purity?
Answer:
- Synthetic Protocol :
- Yield Optimization :
Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy .
Q. How can researchers mitigate batch-to-batch variability in biological assays?
Answer:
- Quality Control Measures :
- NMR Purity Threshold : Require >95% purity (integration of impurity peaks <5%).
- Liposome Encapsulation Efficiency : Standardize using dynamic light scattering (DLS) for particle size (100–150 nm) .
- Documentation : Maintain detailed logs of synthesis conditions (e.g., solvent lot numbers, humidity levels) .
Q. What are the implications of regulatory classifications (e.g., CRDC 2020) for research on this compound?
Answer:
- CRDC Classifications :
Compliance : Adhere to TSCA (Toxic Substances Control Act) guidelines for environmental disposal .
Data Interpretation and Reproducibility
Q. How should researchers interpret conflicting data on its antioxidant vs. pro-oxidant effects?
Answer:
- Mechanistic Context :
- Antioxidant Activity : Scavenges hydroxyl radicals via phosphate group electron donation.
- Pro-Oxidant Behavior : Generates lipid peroxides under high oxidative stress (e.g., Fe/HO systems).
| Experimental Adjustment | Outcome |
|---|---|
| Include redox-sensitive probes (DCFH-DA) | Quantify ROS generation in real time |
| Pre-treat with ROS scavengers (e.g., NAC) | Isolate compound-specific effects |
Reference : Analogous phosphate esters show redox duality depending on assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
